N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide
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Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide” is a complex organic compound that features a benzo[d]oxazole ring, a pyrrolidine ring, and a fluorophenylsulfonamido group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide” likely involves multiple steps, including the formation of the benzo[d]oxazole ring, the pyrrolidine ring, and the sulfonamide linkage. Typical synthetic routes might include:
Formation of Benzo[d]oxazole Ring: This can be achieved through the cyclization of ortho-aminophenols with carboxylic acids or their derivatives.
Formation of Pyrrolidine Ring: This can be synthesized via the cyclization of appropriate amines with aldehydes or ketones.
Sulfonamide Formation: This involves the reaction of sulfonyl chlorides with amines.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole ring or the pyrrolidine ring.
Reduction: Reduction reactions might target the sulfonamide group or other functional groups within the molecule.
Substitution: The fluorophenyl group could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions for substitution reactions could involve strong acids or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide
- N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenylsulfonamido)acetamide
Uniqueness
The uniqueness of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide” might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-[(2-fluorophenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S/c21-15-7-1-4-10-18(15)30(27,28)23-13-19(26)22-12-14-6-5-11-25(14)20-24-16-8-2-3-9-17(16)29-20/h1-4,7-10,14,23H,5-6,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRTQPPRQZZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CNS(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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